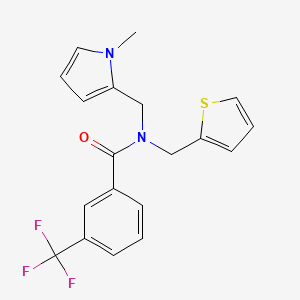

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide

Description

This compound is a benzamide derivative featuring a 3-(trifluoromethyl)benzoyl core substituted with two distinct heterocyclic groups: a (1-methyl-1H-pyrrol-2-yl)methyl moiety and a thiophen-2-ylmethyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrrole and thiophene substituents may contribute to π-π stacking interactions or binding to biological targets.

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2OS/c1-23-9-3-7-16(23)12-24(13-17-8-4-10-26-17)18(25)14-5-2-6-15(11-14)19(20,21)22/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPPWLMIIOBDDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole and thiophene rings. These rings are then functionalized with appropriate substituents to introduce the trifluoromethyl group and the benzamide moiety. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group makes it particularly resistant to certain types of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Its potential as a therapeutic agent is being explored, especially in the development of new drugs targeting specific diseases.

Industry: It finds use in the production of advanced materials and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Compound 6g (N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide)

- Structural Similarities : Shares the 3-(trifluoromethyl)benzamide core but differs in substituents (tert-butyl phenyl and pyridinyl groups vs. pyrrole/thiophene).

- Synthesis : Likely synthesized via coupling of 3-(trifluoromethyl)benzoyl chloride with a tertiary amine, analogous to methods in and .

- Functional Implications : The tert-butyl group in 6g may enhance steric bulk, reducing solubility compared to the target compound’s smaller heterocyclic substituents.

Excluded Compounds

Examples include benzamides with thiophenmethylthio or isoxazole groups. For instance:

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide: Contains a thiophenmethylthio group, highlighting the prevalence of thiophene in bioactive molecules. The thiophene’s electron-rich nature may improve binding to aromatic residues in enzymes or receptors .

2.2 Heterocyclic Substituent Variations

TFA-D-Phe-(2-(N-Me)Pyr) ()

- Structure : Features a trifluoroacetamide group and a 1-methylpyrrole moiety.

- Comparison: While the core differs (acetamide vs. The target compound’s benzamide core may offer greater rigidity and stability .

Biopharmacule Catalog Compounds ()

- N-(3-(trifluoromethyl)benzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine: Demonstrates the use of trifluoromethylbenzyl groups in quinoline-based drugs. Pyrazole vs. pyrrole substituents may alter electronic properties (pyrazole’s sp²-hybridized nitrogen) and solubility .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple heterocyclic rings. The compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 352.49 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₂S |

| Molecular Weight | 352.49 g/mol |

| CAS Number | 1286711-00-9 |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Antiviral Activity

Recent studies have explored the antiviral properties of heterocyclic compounds, including those similar to this compound. Research has shown that modifications in the structure can lead to significant antiviral efficacy against various viruses, including herpes simplex virus and HIV . The presence of the thiophene ring may contribute to this activity by interacting with viral proteins or host cell receptors.

Neuroprotective Effects

In vitro studies using organotypic hippocampal slices have demonstrated that compounds structurally related to this compound exhibit neuroprotective effects against excitotoxicity. For instance, the compound EPPTB was shown to prevent neuroprotection induced by T1AM through inhibition of AKT and PKA signaling pathways . This suggests that similar compounds may also modulate neuroprotective pathways, potentially offering benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to this compound:

- Antiviral Activity : A study demonstrated that certain heterocycles exhibited significant antiviral effects against HSV with an EC50 value indicating effective inhibition at low concentrations .

- Neuroprotection : In an experimental model, compounds were tested for their ability to protect neurons from glutamate-induced toxicity. The results indicated that these compounds could significantly reduce cell death and maintain kinase activity essential for neuronal survival .

- Cytotoxicity : The cytotoxic potential was evaluated in various cancer cell lines, showing that certain structural modifications could enhance or diminish cytotoxic effects, suggesting a need for further optimization in drug design .

Q & A

Basic: What key structural features of N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3-(trifluoromethyl)benzamide influence its biological activity?

The compound’s activity arises from:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving membrane permeability and resistance to oxidative degradation .

- Pyrrole and thiophene moieties : Contribute to π-π stacking and hydrogen bonding with biological targets, such as enzymes or receptors .

- Amide linker : Facilitates conformational flexibility, enabling interactions with diverse binding pockets .

Methodological Insight : Computational docking studies (using SMILES or InChI data) can predict binding modes to targets like kinases or GPCRs .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrole, thiophene, and benzamide groups (e.g., methyl groups at δ 2.3–3.1 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .

Validation : Compare spectral data with synthesized intermediates to ensure purity >95% .

Basic: What is a standard synthetic route for this compound?

A multi-step approach is typical:

Amide coupling : React 3-(trifluoromethyl)benzoyl chloride with (1-methyl-1H-pyrrol-2-yl)methylamine and (thiophen-2-yl)methylamine using HBTU/Et₃N in THF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Crystallization : Use ethanol/water mixtures to obtain high-purity crystals for X-ray analysis .

Critical Step : Monitor reactions with TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

| Factor | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Use DMF for solubility of intermediates; switch to THF for coupling reactions . | |

| Temperature | Maintain 0–5°C during acid chloride addition to prevent side reactions . | |

| Catalyst | Employ BOP or HBTU for efficient amide bond formation . | |

| Atmosphere | Conduct thiophene-related steps under N₂ to avoid oxidation . |

Yield Improvement : Increase from ~40% to >70% by adjusting stoichiometry (1.2 eq. amine) and reaction time (12–24 hrs) .

Advanced: How should researchers address contradictions in biological activity data across assays?

- Purity Verification : Reanalyze compound purity via HPLC (e.g., C18 column, 90:10 MeOH/H₂O) to rule out impurities .

- Assay Conditions : Standardize buffer pH, temperature, and ion strength (e.g., 25°C, PBS pH 7.4) .

- Target Specificity : Perform counter-screens against related enzymes (e.g., kinase panels) to confirm selectivity .

Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from differences in protein expression systems (mammalian vs. bacterial) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to targets like COX-2 or EGFR .

- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity .

Validation : Compare docking results with experimental mutagenesis data (e.g., key residues like Lys532 in EGFR) .

Advanced: How can researchers modify the compound to enhance metabolic stability?

- Trifluoromethyl Tuning : Replace with pentafluorosulfanyl (-SF₅) for higher resistance to CYP450 oxidation .

- Heterocycle Substitution : Introduce electron-withdrawing groups (e.g., Cl) on thiophene to reduce metabolic cleavage .

- Deuterium Incorporation : Replace labile C-H bonds with C-D bonds at benzylic positions .

Synthesis : Follow protocols in for fluorinated intermediates and deuterated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.